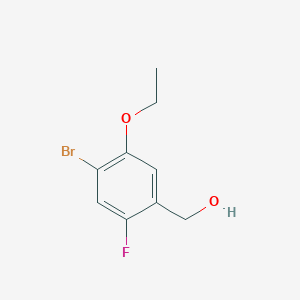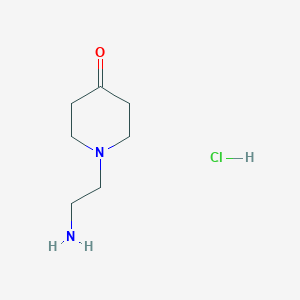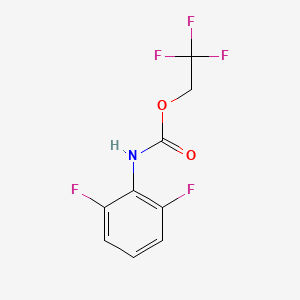
3-Bromo-5-(4-ethoxyphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-ethoxyphenyl)pyridine: is an organic compound with the molecular formula C13H12BrNO It is a derivative of pyridine, substituted with a bromine atom at the 3-position and a 4-ethoxyphenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-ethoxyphenyl)pyridine typically involves the bromination of 5-(4-ethoxyphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-(4-ethoxyphenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and base (e.g., potassium carbonate) in a solvent like toluene or ethanol .
Nucleophilic Substitution: Reagents such as or can be used for substitution reactions.
Major Products Formed:
Suzuki-Miyaura Coupling: The major products are biaryl compounds, where the bromine atom is replaced by an aryl group.
Nucleophilic Substitution: The products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-5-(4-ethoxyphenyl)pyridine is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be used to synthesize molecules that target specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(4-ethoxyphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which can participate in various substitution and coupling reactions. The molecular targets and pathways depend on the specific reactions and applications. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a new carbon-carbon bond through a series of oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
3-Bromopyridine: A simpler analogue with only a bromine atom substituted on the pyridine ring.
3-Bromo-5-(4-methoxyphenyl)pyridine: Similar structure but with a methoxy group instead of an ethoxy group.
Propriétés
Formule moléculaire |
C13H12BrNO |
|---|---|
Poids moléculaire |
278.14 g/mol |
Nom IUPAC |
3-bromo-5-(4-ethoxyphenyl)pyridine |
InChI |
InChI=1S/C13H12BrNO/c1-2-16-13-5-3-10(4-6-13)11-7-12(14)9-15-8-11/h3-9H,2H2,1H3 |
Clé InChI |
BHZBXORXIRXQQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)

![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)



![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)

![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)

![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)


